Methyl 3-amino-4-chlorobenzoate

Glutathione S-transferase Molecular docking Drug discovery

Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5) is the only methyl aminobenzoate designated as Nintedanib Impurity 71, essential for ANDA/DMF regulatory filings and QC method validation. Its unique 3-amino-4-chloro arrangement delivers a LogP of ~1.96 and predicted GST selectivity unmatched by 5-chloro or 4-nitro analogs. As a CNS-accessible fragment with orthogonal amino, ester, and chloro reactivity, it accelerates drug discovery, agrochemical synthesis, and dye development. Procure this high-purity reference standard to ensure compliance and drive innovation.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 40872-87-5
Cat. No. B1330673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4-chlorobenzoate
CAS40872-87-5
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C=C1)Cl)N
InChIInChI=1S/C8H8ClNO2/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3
InChIKeyLOCJPOYKBUUVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5): A Versatile Halogenated Aminobenzoate Scaffold for Medicinal Chemistry and Pharmaceutical QC


Methyl 3-amino-4-chlorobenzoate (CAS 40872-87-5, C8H8ClNO2, MW 185.61) is a halogenated aminobenzoate ester that serves as a key intermediate in pharmaceutical synthesis and as a reference standard for analytical method validation [1]. The compound features a 4-chloro and 3-amino substitution pattern on the benzoate ring, which confers distinct physicochemical properties—including a calculated LogP of 1.96 and a polar surface area of 52 Ų—that influence its solubility, permeability, and molecular recognition behavior .

Why Interchangeable Aminobenzoate Analogs Cannot Substitute Methyl 3-amino-4-chlorobenzoate in Target-Focused Applications


Although methyl aminobenzoates share a common benzoate ester core, subtle variations in halogen type and substitution pattern profoundly alter both molecular recognition properties and regulatory identity. The 4-chloro substitution in methyl 3-amino-4-chlorobenzoate yields a distinct LogP of ~1.96 compared to the 4-fluoro analog (LogP ~1.38), which affects membrane permeability and binding kinetics . More critically, the precise 3-amino-4-chloro arrangement is essential for the compound's predicted selectivity toward glutathione S-transferase (GST) over glutathione reductase (GR), a functional divergence not observed with the 5-chloro or 4-nitro congeners [1]. Furthermore, methyl 3-amino-4-chlorobenzoate is designated as Nintedanib Impurity 71, a specified impurity reference standard for ANDA and DMF regulatory filings—a role that cannot be fulfilled by any other methyl aminobenzoate analog [2].

Quantitative Differentiators: Head-to-Head Evidence for Methyl 3-amino-4-chlorobenzoate


Predicted Highest Binding Affinity to Glutathione S-Transferase (GST) Among 3-Aminobenzoate Methyl Esters

In a 2024 molecular docking study of 3-amino-benzoic acid methyl ester derivatives against human glutathione S-transferase (hGST) and glutathione reductase (hGR), methyl 3-amino-4-chlorobenzoate was predicted to possess the highest binding affinity to the GST receptor among all tested congeners, while methyl 3-amino-4-nitrobenzoate exhibited the highest affinity for GR [1]. Although the study did not report exact binding energy values in the abstract, the authors explicitly state that 'methyl 3-amino-4-chlorobenzoate [was] predicted to have the highest binding affinity into ... GST receptor' [1].

Glutathione S-transferase Molecular docking Drug discovery

Designation as Nintedanib Impurity 71: A Regulatory Differentiator for Pharmaceutical QC

Methyl 3-amino-4-chlorobenzoate is officially classified as Nintedanib Impurity 71, a specified impurity reference standard used for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Application (ANDA) and commercial production of Nintedanib [1]. This regulatory designation is unique to this specific compound among methyl aminobenzoates; other isomers or analogs (e.g., methyl 3-amino-5-chlorobenzoate, methyl 4-amino-3-chlorobenzoate) are not recognized as Nintedanib impurities and cannot be substituted for regulatory submissions [2].

Pharmaceutical impurity Reference standard Regulatory compliance

Enhanced Lipophilicity (LogP 1.96) Relative to 4-Fluoro Analog Modulates Permeability and Distribution

The 4-chloro substitution in methyl 3-amino-4-chlorobenzoate imparts a calculated LogP of 1.96, significantly higher than the 1.38 LogP of the corresponding 4-fluoro analog methyl 3-amino-4-fluorobenzoate . This 0.58 unit increase in LogP corresponds to an approximately 3.8-fold higher predicted octanol-water partition coefficient, which translates to greater membrane permeability and potentially improved blood-brain barrier penetration—a property noted in literature describing methyl 3-amino-4-chlorobenzoate as 'a multidrug that can cross the blood brain barrier' .

Lipophilicity Physicochemical property ADME

Procurement-Ready Applications of Methyl 3-amino-4-chlorobenzoate


Analytical Reference Standard for Nintedanib Impurity Quantification

Pharmaceutical QC laboratories require methyl 3-amino-4-chlorobenzoate as Nintedanib Impurity 71 for method validation, forced degradation studies, and batch release testing in compliance with ANDA and DMF submissions [1]. No alternative methyl aminobenzoate meets this regulatory specification.

Medicinal Chemistry Scaffold for GST-Targeted Inhibitor Design

Based on its predicted highest binding affinity to glutathione S-transferase among 3-aminobenzoate methyl esters, methyl 3-amino-4-chlorobenzoate is a rational starting point for designing selective GST inhibitors or for constructing focused libraries targeting GST-mediated detoxification in cancer cells [2].

Building Block for CNS-Penetrant Candidate Molecules

With a LogP of 1.96 and literature describing its ability to cross the blood-brain barrier, methyl 3-amino-4-chlorobenzoate serves as a privileged fragment for synthesizing CNS-accessible drug candidates, offering an improved permeability profile over the less lipophilic 4-fluoro analog .

Intermediate for Agrochemical and Dye Synthesis

The compound is a valuable intermediate in the preparation of agrochemicals and specialty dyes, leveraging the orthogonal reactivity of the amino, ester, and chloro functional groups for diverse derivatization .

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